2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by subsequent reactions to introduce the ethanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can introduce various functional groups into the benzimidazole ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Uniqueness
Compared to these similar compounds, 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol stands out due to its unique structural features, such as the presence of the 2,5-dimethylbenzyl group. This structural uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-7-8-14(2)15(11-13)12-20-17-6-4-3-5-16(17)19-18(20)9-10-21/h3-8,11,21H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNCDXMVGRHGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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